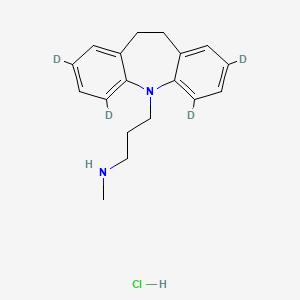

Desipramine-2,4,6,8-d4 Hydrochloride

Übersicht

Beschreibung

Desipramine-d4 (hydrochloride) is a deuterated form of desipramine hydrochloride, a tricyclic antidepressant. This compound is primarily used as an internal standard in mass spectrometry for the quantification of desipramine. The deuterium atoms in desipramine-d4 replace hydrogen atoms, providing a stable isotope that aids in accurate measurement and analysis .

Wirkmechanismus

Target of Action

Desipramine-2,4,6,8-d4 Hydrochloride, a tricyclic antidepressant, primarily targets noradrenalin transporters (NET) . It also inhibits serotonin reuptake to a lesser extent . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling .

Mode of Action

Desipramine selectively blocks the reuptake of norepinephrine from the neuronal synapse . This increased availability enhances the transmission of neuronal signals .

Biochemical Pathways

The enhanced norepinephrine signaling can affect various biochemical pathways. It is believed that many depressions have a biochemical basis in the form of a relative deficiency of neurotransmitters such as norepinephrine and serotonin . By increasing the availability of these neurotransmitters, desipramine can help rectify this deficiency .

Pharmacokinetics

It is metabolized in the liver, primarily by the CYP2D6 enzyme . The elimination half-life ranges from 12-30 hours , and it is excreted via urine and feces .

Result of Action

The increased norepinephrine levels in the synaptic cleft enhance neuronal signaling, which can lead to an improvement in mood . This makes desipramine effective in the treatment of depression . It’s important to note that the response to desipramine can vary among individuals and the full antidepressant effect may take a few weeks to manifest .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as the individual’s overall health, age, presence of other medications, and genetic factors (like variations in the CYP2D6 enzyme) can impact the metabolism and effectiveness of the drug . It’s also worth noting that the drug’s action can be influenced by the patient’s mental state and environment .

Biochemische Analyse

Biochemical Properties

Desipramine-2,4,6,8-d4 Hydrochloride interacts with various enzymes and proteins in biochemical reactions. It is a potent inhibitor of serotonin and norepinephrine reuptake . It is more potent in inhibiting norepinephrine reuptake than serotonin, which is a characteristic feature of secondary amine tricyclic antidepressants .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering the levels of neurotransmitters such as norepinephrine and serotonin . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by inhibiting the reuptake of neurotransmitters, leading to an increase in the levels of these neurotransmitters in the synaptic cleft .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 2D6

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Desipramin-d4 (Hydrochlorid) beinhaltet die Einarbeitung von Deuteriumatomen in das Desipraminmolekül. Dies kann durch verschiedene Methoden erreicht werden, darunter:

Wasserstoff-Deuterium-Austausch: Diese Methode beinhaltet den Austausch von Wasserstoffatomen durch Deuterium in Gegenwart einer Deuteriumquelle wie Deuteriumgas oder deuterierten Lösungsmitteln.

Deuterierte Reagenzien: Die Verwendung deuterierter Reagenzien im Syntheseprozess stellt die Einarbeitung von Deuteriumatomen an bestimmten Positionen im Molekül sicher.

Industrielle Produktionsverfahren: Die industrielle Produktion von Desipramin-d4 (Hydrochlorid) beinhaltet typischerweise die großtechnische Synthese unter Verwendung deuterierter Reagenzien und optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:

Reaktionsoptimierung: Feineinstellung von Reaktionsparametern wie Temperatur, Druck und Reaktionszeit, um die Ausbeute zu maximieren.

Reinigung: Anwendung von Techniken wie Kristallisation, Destillation und Chromatographie zur Reinigung des Endprodukts.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Desipramin-d4 (Hydrochlorid) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxide zu bilden.

Reduktion: Reduktionsreaktionen können Desipramin-d4 in seine reduzierte Form umwandeln.

Substitution: Nukleophile Substitutionsreaktionen können am Stickstoffatom oder am aromatischen Ring auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder Persäuren unter milden Bedingungen.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Nukleophile wie Alkylhalogenide oder Amine in Gegenwart einer Base.

Hauptprodukte:

Oxidationsprodukte: N-Oxide von Desipramin-d4.

Reduktionsprodukte: Reduzierte Formen von Desipramin-d4.

Substitutionsprodukte: Substituierte Derivate von Desipramin-d4.

Wissenschaftliche Forschungsanwendungen

Depression Treatment

Desipramine is primarily indicated for the treatment of major depressive disorder. Research indicates that it effectively alleviates symptoms in patients with chronic depression. A long-term study showed that patients receiving desipramine had significantly lower relapse rates compared to those on placebo during maintenance therapy (11% vs. 52%) . This highlights its effectiveness in maintaining remission in chronic depression.

Neuropathic Pain Management

Desipramine has been utilized off-label for managing neuropathic pain due to its antinociceptive properties. Studies demonstrate that desipramine can alleviate pain by influencing norepinephrine levels in the central nervous system . This application is particularly beneficial for patients suffering from conditions like diabetic neuropathy and postherpetic neuralgia.

Attention-Deficit Hyperactivity Disorder (ADHD)

Desipramine is also used as a second-line treatment for ADHD. Its efficacy in improving attention and reducing hyperactivity has been documented in various studies, although it is less commonly prescribed compared to stimulant medications .

Sleep Apnea Treatment

Recent research indicates that desipramine may enhance genioglossus muscle activity during sleep, which can reduce upper airway collapsibility in patients with obstructive sleep apnea . This suggests a novel application of desipramine beyond traditional antidepressant uses.

Pharmacological Mechanisms

Desipramine functions primarily as a norepinephrine reuptake inhibitor, with secondary effects on serotonin reuptake. Its mechanism involves:

- Inhibition of Reuptake : Desipramine inhibits the reuptake of norepinephrine and serotonin at the synaptic cleft, increasing their availability and enhancing mood .

- Receptor Modulation : It also affects various receptors including adrenergic and muscarinic receptors, contributing to its therapeutic effects and side effects profile .

Table: Pharmacological Properties of Desipramine

| Property | Value |

|---|---|

| Chemical Formula | C18H22N2 |

| Half-Life | 7-60+ hours |

| Protein Binding | 73-92% |

| Metabolism | Liver (CYP2D6) |

| Excretion | Primarily renal |

Case Study 1: Chronic Depression

A controlled study involving 129 patients with chronic depression demonstrated that those treated with desipramine had a significantly lower rate of relapse compared to placebo over a two-year maintenance phase . This reinforces the drug's role in long-term management strategies for chronic depressive disorders.

Case Study 2: Neuropathic Pain

In a clinical trial assessing the efficacy of desipramine for neuropathic pain relief, patients reported significant improvements in pain scores after eight weeks of treatment. The study highlighted desipramine's role in modulating pain pathways through norepinephrine enhancement .

Case Study 3: Obstructive Sleep Apnea

A recent investigation into desipramine's effects on sleep-disordered breathing found that it significantly increased genioglossus muscle activity during non-REM sleep. This suggests potential therapeutic benefits for patients suffering from obstructive sleep apnea by reducing airway collapsibility .

Vergleich Mit ähnlichen Verbindungen

Desipramine: The non-deuterated form of desipramine-d4, used as an antidepressant.

Imipramine: Another tricyclic antidepressant with similar pharmacological properties.

Nortriptyline: A secondary amine tricyclic antidepressant with a similar mechanism of action.

Uniqueness: Desipramine-d4 (hydrochloride) is unique due to the presence of deuterium atoms, which provide stability and accuracy in analytical measurements. This makes it particularly valuable as an internal standard in mass spectrometry, offering advantages over non-deuterated analogs in terms of precision and reliability .

Biologische Aktivität

Desipramine-2,4,6,8-d4 hydrochloride is a deuterated form of desipramine, a tricyclic antidepressant (TCA) primarily used in the treatment of depression and certain types of neuropathic pain. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Desipramine

Desipramine is known for its ability to inhibit the reuptake of norepinephrine and serotonin in the brain, contributing to its antidepressant effects. The deuterated version, this compound, is utilized as an internal standard in pharmacokinetic studies due to its unique isotopic signature which aids in quantification through mass spectrometry techniques .

Desipramine acts primarily by:

- Inhibition of Neurotransmitter Reuptake : It inhibits the norepinephrine transporter (NET) and serotonin transporter (SERT), enhancing the levels of these neurotransmitters in the synaptic cleft. The inhibition constants (Kis) for human SERT and NET are 3.5 nM and 163 nM respectively .

- Receptor Antagonism : It antagonizes several receptors including:

Antidepressant Effects

Research indicates that desipramine significantly reduces immobility time in the forced swim test, a common model for assessing antidepressant activity in rodents. Doses as low as 3.2 mg/kg have shown efficacy .

Neuropathic Pain Management

Desipramine has been evaluated for its effectiveness in treating neuropathic pain conditions such as diabetic neuropathy and postherpetic neuralgia. In clinical trials involving 177 participants, dosages ranged from 12.5 mg to 250 mg daily. The most commonly used dose was between 100 mg to 150 mg daily after titration . The studies indicated a significant reduction in pain levels compared to placebo.

Synergistic Effects with Chemotherapeutics

A notable study demonstrated that desipramine enhances the cytotoxic effects of platinum-based chemotherapeutics like cisplatin. Specifically, it increased apoptosis rates in colorectal carcinoma cell lines when combined with these drugs. This effect appears to be time- and concentration-dependent, with maximum synergy observed at specific dosages .

Case Studies

Case Study 1: Efficacy in Cancer Treatment

In a study examining the effects of desipramine on HCT116 colorectal carcinoma cells treated with cisplatin, it was found that desipramine significantly increased apoptosis from approximately 27% to about 80% when used in combination with cisplatin at optimal concentrations .

Case Study 2: Neuropathic Pain Trials

Five clinical trials assessed the efficacy of desipramine for neuropathic pain management. Results showed a consistent reduction in pain scores among participants treated with desipramine compared to those receiving placebo or alternative treatments like fluoxetine or amitriptyline .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

N-methyl-3-(1,3,8,10-tetradeuterio-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2.ClH/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20;/h2-5,7-10,19H,6,11-14H2,1H3;1H/i2D,3D,9D,10D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEWZDYWZHIUCT-TUJKZWLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C2C(=C1)CCC3=CC(=CC(=C3N2CCCNC)[2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661889 | |

| Record name | 3-[(2,4,6,8-~2~H_4_)-10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl]-N-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61361-34-0 | |

| Record name | 5H-Dibenz[b,f]azepine-2,4,6,8-d4-5-propanamine, 10,11-dihydro-N-methyl-, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61361-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(2,4,6,8-~2~H_4_)-10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl]-N-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.